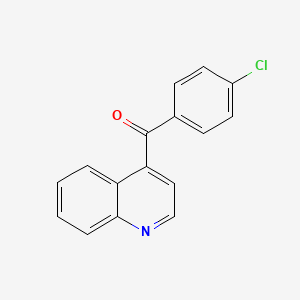

(4-Chlorophenyl)(quinolin-4-yl)methanone

Descripción general

Descripción

(4-Chlorophenyl)(quinolin-4-yl)methanone is an organic compound that belongs to the quinoline family It is characterized by the presence of a quinoline ring system substituted with a 4-chlorobenzoyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(quinolin-4-yl)methanone typically involves the acylation of quinoline with 4-chlorobenzoyl chloride. One common method is the Friedel-Crafts acylation reaction, where quinoline reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can make the industrial production more sustainable .

Análisis De Reacciones Químicas

Types of Reactions

(4-Chlorophenyl)(quinolin-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Alcohol or amine derivatives.

Substitution: Halogenated or nitrated quinoline derivatives.

Aplicaciones Científicas De Investigación

Anticancer Properties

One of the most significant applications of (4-Chlorophenyl)(quinolin-4-yl)methanone is in the treatment of various cancers. Research indicates that compounds in this class can selectively target tumor cells while minimizing effects on normal cells. The compound has been associated with the treatment of systemic cancers, including:

- Pancreatic Cancer

- Lung Cancer

- Melanoma

- Colorectal Cancer

A study highlighted that certain stereoisomers of related quinoline derivatives, such as Vacquinol-1, exhibit potent anticancer activity by inducing apoptosis in cancer stem cells and tumor cells with minimal toxicity to healthy tissues .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties. Its ability to cross the blood-brain barrier positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's mechanism may involve modulating neurotransmitter systems and reducing oxidative stress .

Synthesis Techniques

The synthesis of this compound typically involves several methods, including:

- Transition Metal-Free Synthesis : A recent study demonstrated a method for synthesizing 3-acylquinolines, including (4-Chlorophenyl)(quinolin-3-yl)methanone, through a formal reaction without using transition metals. This method enhances sustainability and reduces environmental impact .

- Column Chromatography : Purification of synthesized compounds is often achieved using column chromatography techniques, which help isolate the desired product with high purity levels .

Vacquinol-1 and Its Efficacy

Vacquinol-1, a derivative containing the (4-Chlorophenyl)(quinolin-4-yl) moiety, has been studied extensively for its efficacy against glioblastoma cells. In vitro studies showed that Vacquinol-1 effectively induces cell death in glioblastoma cultures while sparing normal glial cells . This selectivity is crucial for developing safer cancer therapies.

Pharmacokinetics and Toxicology

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of this compound derivatives in animal models. Results indicated favorable pharmacokinetic profiles with low toxicity levels at therapeutic doses, supporting further clinical development for cancer treatment .

Data Summary Table

Mecanismo De Acción

The mechanism of action of (4-Chlorophenyl)(quinolin-4-yl)methanone varies depending on its application:

Comparación Con Compuestos Similares

Similar Compounds

4-Chloroquinoline: Lacks the benzoyl group but shares the quinoline core structure.

4-(4-Bromobenzoyl)quinoline: Similar structure with a bromine atom instead of chlorine.

4-(4-Methylbenzoyl)quinoline: Contains a methyl group instead of chlorine on the benzoyl ring.

Uniqueness

(4-Chlorophenyl)(quinolin-4-yl)methanone is unique due to the presence of the 4-chlorobenzoyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from other quinoline derivatives .

Actividad Biológica

(4-Chlorophenyl)(quinolin-4-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The structure of this compound features a chlorophenyl group attached to a quinoline moiety through a carbonyl linkage. This structural configuration is believed to play a crucial role in its biological interactions.

Synthesis methods often involve multi-step organic reactions, including acylation and cyclization processes, which yield high-purity products suitable for biological testing .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its interaction with biological targets.

Anticancer Activity

- Mechanisms of Action : Research indicates that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms:

-

Case Studies :

- A study by Kitambi et al. demonstrated that derivatives of quinoline, including this compound, exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells .

- Another investigation reported that the compound showed promising results against systemic cancers like pancreatic and lung cancer, with effective doses leading to significant tumor reduction in preclinical models .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Key findings include:

- Chlorine Substitution : The presence of the chlorine atom at the para position enhances the compound's interaction with target proteins, improving its anticancer activity .

- Quinoline Core : The quinoline moiety is essential for maintaining biological activity, with modifications leading to varied efficacy profiles across different cancer types .

Pharmacokinetics and Toxicology

Research into the pharmacokinetics of this compound suggests favorable absorption and distribution characteristics. However, detailed toxicological studies are necessary to evaluate its safety profile in clinical settings.

Comparative Biological Activity Table

| Compound | IC50 (µM) | Target Type | Activity Description |

|---|---|---|---|

| This compound | 1.61 | Cancer Cells | Induces apoptosis selectively in glioma cells |

| Vacquinol-1 | 1.98 | Systemic Cancer | Potent inducer of cell death mechanisms |

| Other Quinoline Derivatives | Varies | Various Tumors | Variable efficacy based on structural modifications |

Propiedades

IUPAC Name |

(4-chlorophenyl)-quinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO/c17-12-7-5-11(6-8-12)16(19)14-9-10-18-15-4-2-1-3-13(14)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFQBZZMCVQORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.